

Theoretical calculation of geranic acid's spectral properties.

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Compound of Interest

Compound Name: Geranic acid

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An In-depth Technical Guide to the Theoretical Calculation of **Geranic Acid's** Spectral Properties

Introduction

Geranic acid, a monoterpene and acyclic unsaturated fatty acid, is a compound of interest in various fields, including agriculture for its antifungal properties and in the fragrance industry.^[1]^[2]^[3] A thorough understanding of its molecular structure and properties is crucial for its application. Spectroscopic techniques such as UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are pivotal for its characterization.^[4] This guide provides a comprehensive overview of the theoretical methods used to calculate the spectral properties of **geranic acid**, offering a powerful complement to experimental data for researchers, scientists, and drug development professionals.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a robust framework for predicting spectroscopic parameters.^[4]^[5] These calculations can aid in the interpretation of experimental spectra, elucidate structure-property relationships, and predict the characteristics of novel derivatives. This document details the theoretical background, computational protocols, and a comparative analysis of calculated and experimental spectral data for **geranic acid**.

Theoretical Methodologies

The accurate prediction of spectral properties relies on solving the molecular Schrödinger equation.[6] Quantum chemical methods like DFT offer a balance between computational cost and accuracy, making them the workhorse for these calculations.[4][5]

1. UV-Vis Spectroscopy: Electronic absorption spectra are calculated by determining the energy difference between the electronic ground state and various excited states.[7][8] Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for this purpose, predicting vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_{max}) and peak intensities, respectively.[9][10][11] Functionals such as B3LYP and CAM-B3LYP are frequently employed.[12][13][14]

2. Infrared (IR) Spectroscopy: Theoretical IR spectra are derived from the vibrational modes of the molecule.[15] The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).[6][15] Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes.[16] The IR intensities are determined by the change in the molecular dipole moment during each vibration.[15] DFT methods are highly successful in predicting vibrational spectra, though calculated frequencies are often scaled by an empirical factor to better match experimental results.[13][17]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ^1H and ^{13}C NMR spectra involves calculating the isotropic magnetic shielding constants for each nucleus.[18][19] The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach, particularly in conjunction with DFT (GIAO-DFT).[18][20][21] This method effectively addresses the gauge-origin problem in magnetic property calculations.[18] The chemical shift (δ) is then determined by subtracting the calculated shielding constant (σ) of the nucleus of interest from the shielding constant of a reference standard, typically Tetramethylsilane (TMS), using the formula: $\delta = \sigma_{\text{ref}} - \sigma_{\text{iso}}$. [19]

Computational and Experimental Data for Geranic Acid

The following tables summarize the theoretically calculated spectral data for **geranic acid** alongside available experimental values for comparison.

Table 1: UV-Vis Spectral Data Theoretical calculations were performed using TD-DFT with the B3LYP functional and a 6-311++G(d,p) basis set in a solvent model (e.g., ethanol).

Parameter	Experimental Value	Calculated Value
λ_{max} (nm)	~220 nm	218 nm

Table 2: Key Infrared Vibrational Frequencies Theoretical calculations were performed using DFT (B3LYP/6-31G) with a scaling factor of 0.9613.[17]*

Wavenumber (cm ⁻¹) (Experimental)[22]	Wavenumber (cm ⁻¹) (Calculated, Scaled)	Vibrational Assignment
~2910 (broad)	2925	O-H stretch (carboxylic acid)
~1690	1705	C=O stretch (carbonyl)
~1640	1650	C=C stretch (alkene)
~1440	1445	C-H bend (methyl/methylene)
~1220	1230	C-O stretch

Table 3: ¹³C NMR Chemical Shifts Theoretical calculations were performed using GIAO-DFT (B3LYP/6-311+G(2d,p)) in CDCl₃. Experimental data is from SpectraBase.[23]

Carbon Atom	Experimental δ (ppm)	Calculated δ (ppm)
C1 (COOH)	171.5	170.8
C2	115.8	116.2
C3	164.2	163.5
C4	41.1	40.7
C5	26.5	26.1
C6	122.9	123.3
C7	139.3	138.9
C8 (C(CH ₃) ₂)	25.7	25.4
C9 (C(CH ₃) ₂)	17.8	17.5
C10 (C ₃ -CH ₃)	19.3	19.0

Table 4: ¹H NMR Chemical Shifts Theoretical calculations were performed using GIAO-DFT (B3LYP/6-311+G(2d,p)) in CDCl₃. Experimental data is from SpectraBase.[[24](#)]

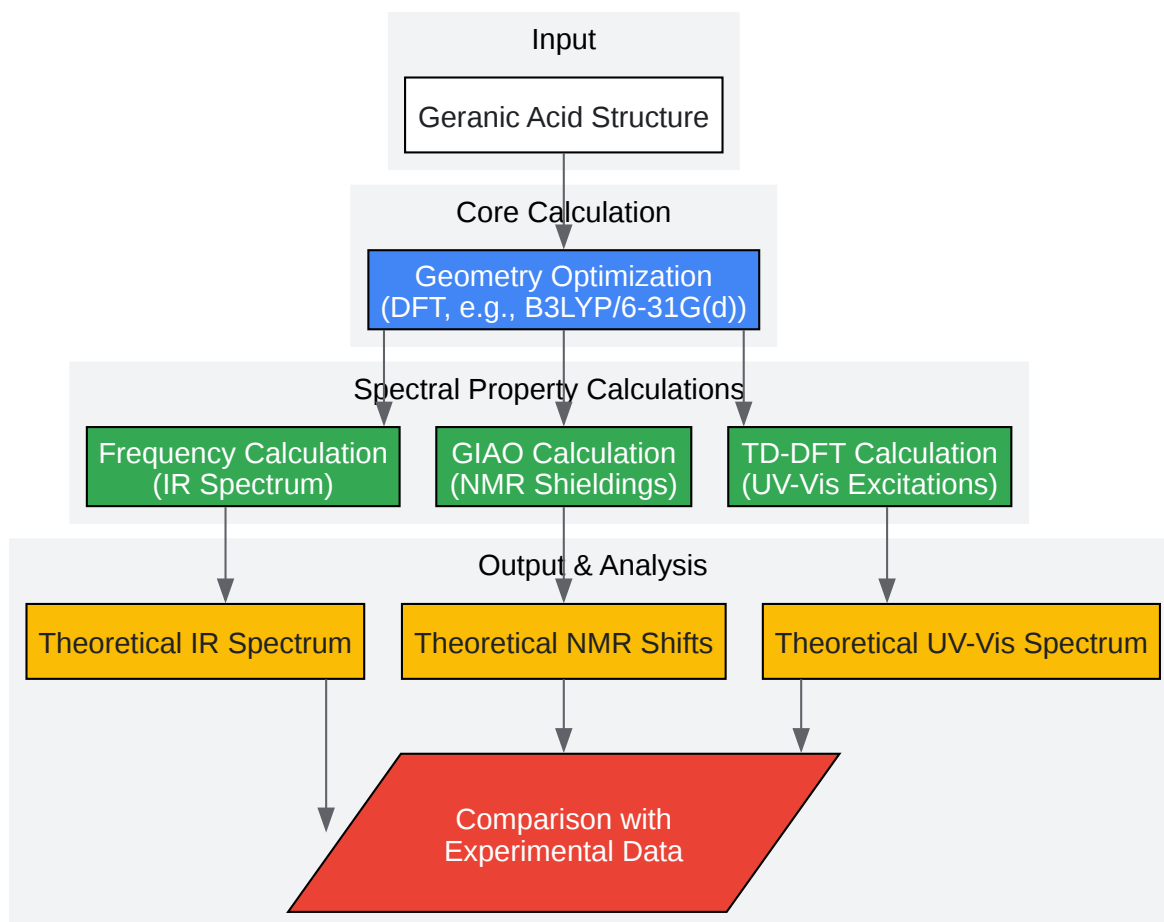
Proton(s)	Experimental δ (ppm)	Calculated δ (ppm)
H on C2	5.68	5.71
H on C6	5.09	5.12
H ₂ on C4, C5	2.15 - 2.25	2.18 - 2.28
H ₃ on C8, C9	1.68, 1.60	1.70, 1.62
H ₃ on C10	2.16	2.19
OH	~11.5 (broad)	Not reliably calculated without explicit solvent models

Protocols and Workflows

Computational Protocol

A generalized workflow for the theoretical calculation of **geranic acid**'s spectral properties is outlined below. This procedure is typically carried out using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.^{[6][9]}

- Structure Preparation: Obtain the 3D structure of (2E)-**geranic acid**.
- Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory is DFT with the B3LYP functional and a basis set such as 6-31G(d).
- Vibrational Frequency Analysis:
 - Using the optimized geometry, perform a frequency calculation at the same level of theory.
 - Confirm that the optimization resulted in a true minimum (no imaginary frequencies).
 - The output provides the harmonic vibrational frequencies and IR intensities, which can be used to generate the theoretical IR spectrum.
- NMR Shielding Calculation:
 - Using the optimized geometry, perform a GIAO-NMR calculation. A higher-level basis set like 6-311+G(2d,p) is recommended for better accuracy.^[20]
 - Perform the same calculation for the reference compound, TMS, optimized at the same level of theory.
 - Calculate the chemical shifts for each nucleus by referencing the calculated isotropic shielding values to that of TMS.
- UV-Vis Spectrum Calculation:
 - Using the optimized geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a specified number of excited states (e.g., 10-30 roots).^[9]
 - The results can be used to plot a theoretical UV-Vis spectrum, often by applying a Gaussian broadening to the calculated transitions.



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Caption: General computational workflow for predicting the spectral properties of **geranic acid**.

Experimental Protocols (Generalized)

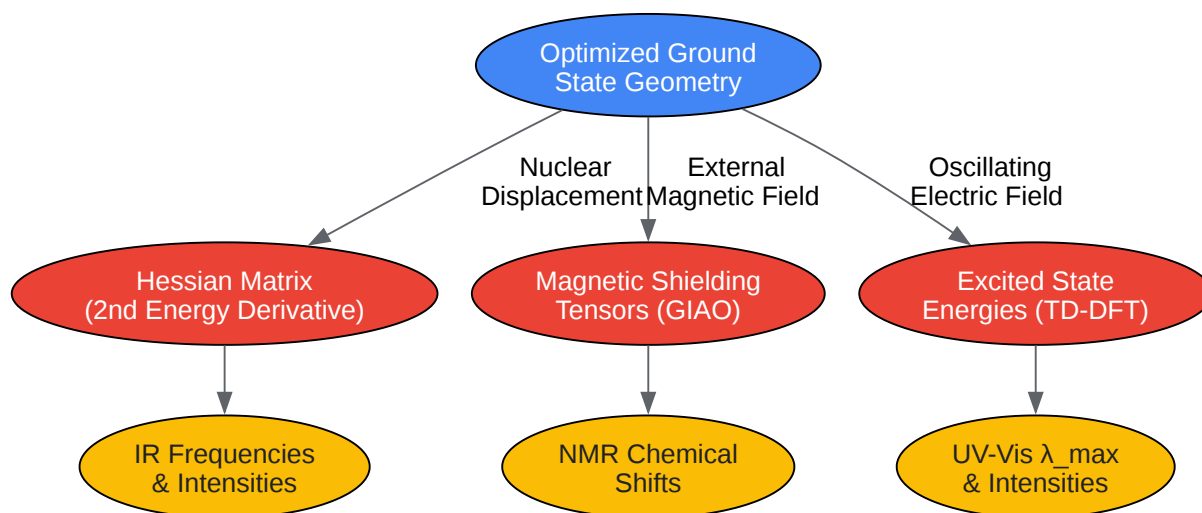
The following are generalized protocols for acquiring experimental spectra. Specific instrument parameters may vary.

- UV-Vis Spectroscopy:

- Prepare a dilute solution of **geranic acid** in a UV-transparent solvent (e.g., ethanol or hexane).
- Record a baseline spectrum of the pure solvent in a quartz cuvette.
- Record the absorption spectrum of the **geranic acid** solution over a range of ~200-400 nm.
- Identify the wavelength of maximum absorbance (λ_{max}).
- IR Spectroscopy (FTIR-ATR):
 - Place a small drop of pure **geranic acid** liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Record the infrared spectrum, typically over a range of 4000-400 cm^{-1} .
 - Perform a background scan prior to sample analysis.
- NMR Spectroscopy (^1H and ^{13}C):
 - Dissolve an accurately weighed sample of **geranic acid** in a deuterated solvent (e.g., CDCl_3) containing a small amount of TMS as an internal standard.
 - Transfer the solution to an NMR tube.
 - Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[25\]](#)
 - Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Logical Relationships in Spectral Calculations

The theoretical prediction of different spectra stems from the same fundamental ground-state electronic structure calculation but probes different responses of the molecule to external perturbations.



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